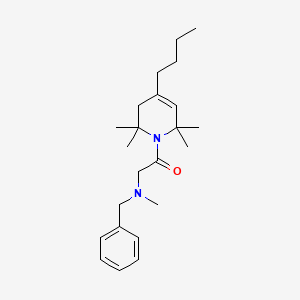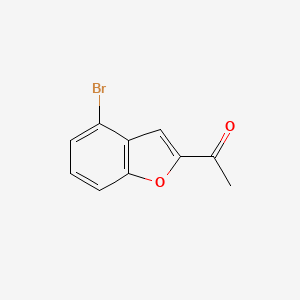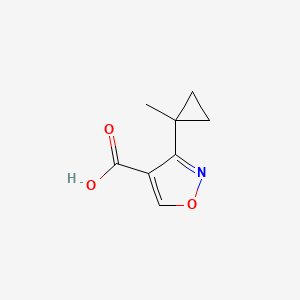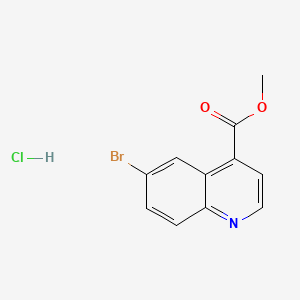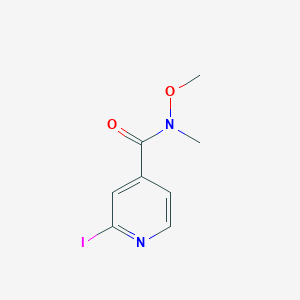
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide is a chemical compound with the molecular formula C8H9IN2O2. This compound is characterized by the presence of an iodine atom, a methoxy group, and a methyl group attached to a pyridinecarboxamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide typically involves the iodination of a precursor compound followed by the introduction of methoxy and methyl groups. One common method involves the reaction of 4-pyridinecarboxamide with iodine and a suitable oxidizing agent to introduce the iodine atom. This is followed by methylation and methoxylation reactions to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes steps such as purification through recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridinecarboxamides, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide involves its interaction with specific molecular targets. The iodine atom and the pyridine ring play crucial roles in its binding to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Iodo-N-methyl-4’-nitrobenzanilide
- 2-Iodo-1-methoxy-4-nitrobenzene
- 2-Iodo-4-nitrophenyl methyl ether
Uniqueness
2-Iodo-N-methoxy-N-methyl-4-pyridinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
774238-81-2 |
|---|---|
Molecular Formula |
C8H9IN2O2 |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
2-iodo-N-methoxy-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H9IN2O2/c1-11(13-2)8(12)6-3-4-10-7(9)5-6/h3-5H,1-2H3 |
InChI Key |
HPRORBVTLNSUHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=NC=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


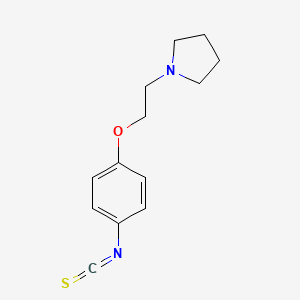
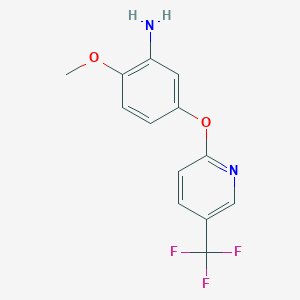
![3-O-benzyl 1-O-methyl 2-[amino-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methylidene]propanedioate](/img/structure/B13930752.png)
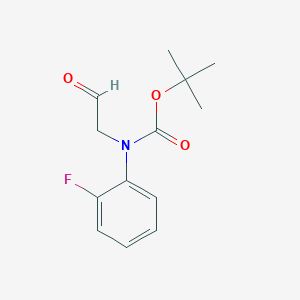
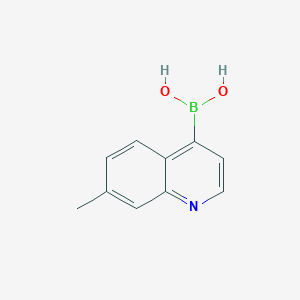
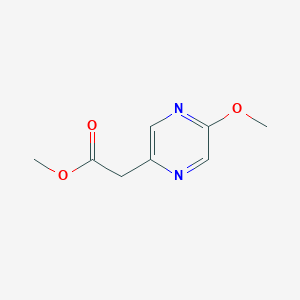
![Methyl 3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoate](/img/structure/B13930765.png)
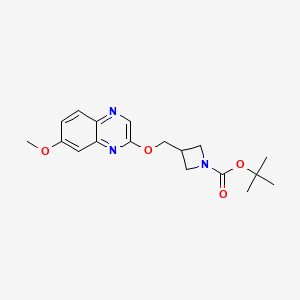
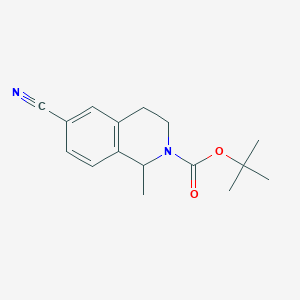
![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)
